Tri(pyrrolidin-1-yl)phosphine oxide
Overview
Description
Mechanism of Action
Target of Action
Tri(pyrrolidin-1-yl)phosphine oxide, also known as Tris(pyrrolidinophosphine) oxide, is a monodentate P-donor ligand . It has the potential to act as a ligand for metal cations due to the presence of the nitrogen donor atoms in the pyrrolidine rings.
Mode of Action
It is known to be used as a phosphitylation reagent for oligonucleotide synthesis . This suggests that it may interact with its targets by donating phosphorus, which can be crucial in various biochemical reactions.
Pharmacokinetics
Its physicochemical properties such as its liquid form and density suggest that it may have good solubility, which could potentially influence its absorption and distribution in the body
Action Environment
It is known that it should be stored in a class 10 - combustible liquids environment . This suggests that certain environmental conditions, such as temperature and exposure to light, could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Tri(pyrrolidin-1-yl)phosphine oxide plays a significant role in biochemical reactions as a monodentate phosphorus-donor ligand. It is commonly used as a phosphitylation reagent for oligonucleotide synthesis . In biochemical reactions, this compound interacts with enzymes and proteins that are involved in phosphorylation processes. The compound can form hydrogen bonds in aqueous solutions and coordinate with metal ions, enhancing its reactivity and stability in biochemical environments .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with phosphorylation enzymes can lead to changes in phosphorylation states of proteins, thereby affecting signal transduction pathways and gene expression patterns. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. By binding to the active sites of enzymes, this compound can inhibit or enhance their catalytic activity. This interaction can lead to changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell viability and proliferation rates. These effects are often dependent on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects on cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in phosphorylation and dephosphorylation processes, thereby affecting the overall metabolic balance within cells. These interactions can lead to changes in metabolite levels and metabolic flux, impacting cellular energy production and biosynthetic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in water and organic solvents facilitates its movement across cellular membranes. Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its biochemical effects. The distribution and localization of the compound can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it may localize to the cytoplasm or mitochondria, affecting metabolic processes and cellular energy production .
Preparation Methods
The synthesis of tri(pyrrolidin-1-yl)phosphine oxide typically involves the reaction of phosphorus trichloride with pyrrolidine under controlled conditions. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_4\text{H}_9\text{N} \rightarrow \text{P}(\text{C}_4\text{H}_9\text{N})_3 + 3 \text{HCl} ] This reaction is carried out in an inert atmosphere to prevent the formation of unwanted by-products . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tri(pyrrolidin-1-yl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can participate in substitution reactions where the pyrrolidine groups can be replaced by other nucleophiles
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tri(pyrrolidin-1-yl)phosphine oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It serves as a competitive inhibitor of enzymes such as horse serum butyrylcholinesterase.
Medicine: It is involved in the synthesis of small interfering RNAs (siRNAs) for therapeutic applications.
Comparison with Similar Compounds
Tri(pyrrolidin-1-yl)phosphine oxide can be compared with other similar compounds such as:
- Tris(dimethylamino)phosphine
- Tris(diethylamino)phosphine
- Tris(trimethylsilyl)phosphine
- Hexamethylphosphoric triamide
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. For example, tris(dimethylamino)phosphine is often used in different catalytic processes compared to this compound .
Properties
IUPAC Name |
1-dipyrrolidin-1-ylphosphorylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N3OP/c16-17(13-7-1-2-8-13,14-9-3-4-10-14)15-11-5-6-12-15/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOGEHIVQIMJMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)P(=O)(N2CCCC2)N3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N3OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214357 | |
Record name | 1,1',1''-Phosphinylidynetrispyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6415-07-2, 66805-06-9 | |
Record name | 1,1′,1′′-Phosphinylidynetris[pyrrolidine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6415-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1',1''-Phosphinylidynetrispyrrolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC221656 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221656 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | NSC221655 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221655 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1',1''-Phosphinylidynetrispyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1',1''-phosphinylidynetrispyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,1′,1′′-Phosphinylidynetrispyrrolidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALB2R4N5A5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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